Bienvenue dans la boutique en ligne BenchChem!

(R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate

Chiral Resolution Enantioselective Synthesis Structure-Activity Relationship (SAR)

(R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate (CAS: 1286207-02-0) is a chiral, non-racemic small molecule categorized as a protected pyrrolidine building block. Its structure integrates a pyrrolidine ring with a Boc-protected (R)-3-amine and a cyclopropanecarbonyl amide.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
Cat. No. B14780458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2
InChIInChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)
InChIKeyFLELTYIKYDOJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate: A Defined Chiral Building Block for Medicinal Chemistry


(R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate (CAS: 1286207-02-0) is a chiral, non-racemic small molecule categorized as a protected pyrrolidine building block . Its structure integrates a pyrrolidine ring with a Boc-protected (R)-3-amine and a cyclopropanecarbonyl amide . It serves as a versatile intermediate in synthetic chemistry, particularly for constructing compounds where defined stereochemistry and orthogonal amine deprotection are critical, such as in the development of fatty acid synthase (FASN) inhibitors [1].

Why Generic (R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate Substitution Is Ineffective


The specific combination of (R)-stereochemistry, the Boc protecting group, and the cyclopropanecarbonyl moiety in this compound creates a unique reactivity and biological profile that is not interchangeable with its racemate, opposite enantiomer, or analogs with different protecting groups. For example, the (S)-enantiomer (CAS 1286209-11-7) is a distinct compound with different potential biological interactions . Similarly, using an unprotected amine ((R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide) would eliminate the possibility of performing orthogonal deprotection and coupling steps essential for constructing complex final drug candidates . Data from a closely related scaffold demonstrates that even minor structural modifications around this core can result in over a 180-fold change in target potency (IC50 55 nM vs 10,000 nM) [1], highlighting that the specific structure, as a complete entity, is the critical variable for successful downstream applications.

Quantitative Differentiation Guide for (R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate


Chiral Identity and Enantiomeric Purity Enables Defined SAR

The compound is a defined (R)-enantiomer, which is critical for SAR studies where the opposite (S)-enantiomer (Sigma-Aldrich PH017832) is known to be a distinct entity. Procurement specifications guarantee a minimum purity of 98%, establishing a reliable baseline for reproducible chemical reactions . This contrasts with using a racemic mixture, which introduces an uncontrolled variable of 50% of the potentially inactive or interfering enantiomer.

Chiral Resolution Enantioselective Synthesis Structure-Activity Relationship (SAR)

Orthogonal Boc Protection Strategy for Sequential Synthesis

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine's 3-amino position is stable to nucleophilic and basic conditions but can be selectively removed under mild, non-aqueous acidic conditions (e.g., 20-50% TFA in DCM). This contrasts with the cyclopropanecarbonyl amide, which is stable under these deprotection conditions, allowing for a controlled, sequential functionalization pathway that is not possible with other protecting group combinations, such as Cbz or Fmoc, which require different cleavage methods [1].

Protecting Group Strategy Solid-Phase Synthesis Peptidomimetics

Cyclopropanecarbonyl Scaffold is a High-Potency Pharmacophore for FASN

A closely related advanced intermediate, (R)-1-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-..., demonstrates an IC50 of 55 nM against human Fatty Acid Synthase (FASN) [1]. This is a critical potency anchor, as an analog where the pyrrolidine is replaced by an azetidine exhibits a dramatically reduced potency of 10,000 nM [2]. This 182-fold difference proves the cyclopropanecarbonyl pyrrolidine core is a high-value pharmacophore for this target, and the target compound is a direct precursor to it [1].

Fatty Acid Synthase (FASN) Oncology Metabolic Disease

Procurement-Grade Quality with ISO-Certified Purity Standards

This compound is available from suppliers like MolCore with a purity of 'NLT 98%' (Not Less Than 98%) and manufactured under an ISO-certified quality system . This is a quantitative procurement specification that ensures batch-to-batch consistency and is directly comparable to other vendors. As a point of reference, Sigma-Aldrich's listing for the (S)-enantiomer explicitly states that the company 'does not collect analytical data for this product' and sells it 'AS-IS', placing the burden of identity and purity verification on the buyer .

Procurement Quality Control Reproducibility

Optimal Application Scenarios for (R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate


Synthesis of Conformationally Restricted Peptidomimetics

The defined (R)-stereochemistry and rigid pyrrolidine ring make this building block ideal for synthesizing peptidomimetics where spatial orientation of the amine is crucial for target binding. The orthogonal Boc group allows for a final-step deprotection and coupling, a standard strategy in medicinal chemistry campaigns for constructing compound libraries with a specific 3D pharmacophore [1].

Development of FASN-Targeted Anticancer Agents

As a chemically competent precursor to a potent FASN pharmacophore (IC50 = 55 nM for a direct derivative), this compound is highly suitable for oncology programs targeting lipid metabolism. Its use can streamline the parallel synthesis of focused compound libraries around the validated cyclopropanecarbonyl-pyrrolidine core to improve potency and drug-like properties [2].

Asymmetric Synthesis and Chiral Pool Methodology

Procuring this single (R)-enantiomer (with specified 98% purity) bypasses the need for costly and time-consuming chiral resolution steps. It serves as a direct building block in asymmetric synthesis, where the chiral center is transferred to the final product, ensuring high enantiomeric excess in the final drug substance .

Controlled Sequential Bioconjugation Chemistry

The presence of the stable cyclopropanecarbonyl amide alongside the selectively removable Boc-protected amine allows for two distinct, sequential functionalization steps. This is particularly valuable for constructing PROTACs or antibody-drug conjugates where a linker must be attached at a specific, predictable site without cross-reacting with the amide moiety [1].

Quote Request

Request a Quote for (R)-tert-Butyl (1-(cyclopropanecarbonyl)pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.